molecular formula C29H26N2O6 B11968811 4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate

4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate

Cat. No.: B11968811
M. Wt: 498.5 g/mol
InChI Key: YXPJGSFBLKZODD-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate is a complex organic compound with the molecular formula C29H26N2O6 and a molecular weight of 498.54 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isocyanate
  • 4-Methoxyphenyl carbamate
  • 4-Methoxyphenoxycarbonyl chloride

Uniqueness

4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(4-methoxyphenyl) N-[4-[[4-[(4-methoxyphenoxy)carbonylamino]phenyl]methyl]phenyl]carbamate

InChI

InChI=1S/C29H26N2O6/c1-34-24-11-15-26(16-12-24)36-28(32)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(33)37-27-17-13-25(35-2)14-18-27/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

YXPJGSFBLKZODD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=C(C=C4)OC

Origin of Product

United States

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